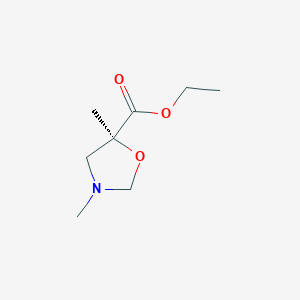
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate is a chiral compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by its ethyl ester group and two methyl substituents on the oxazolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-3-amino-2,2-dimethylpropanol with ethyl glyoxylate under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Substituted oxazolidines
Scientific Research Applications
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for unique interactions with biological macromolecules, influencing pathways related to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 3,5-dimethyloxazolidine-5-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl 3,5-dimethyloxazolidine-5-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
3,5-Dimethyloxazolidine-5-carboxylic acid: The corresponding carboxylic acid derivative.
Uniqueness
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate is unique due to its specific chiral configuration and ethyl ester group, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (5S)-3,5-dimethyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-4-11-7(10)8(2)5-9(3)6-12-8/h4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
UZVCPBFCLHUAJY-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CN(CO1)C)C |
Canonical SMILES |
CCOC(=O)C1(CN(CO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)

![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
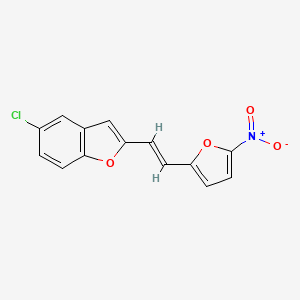
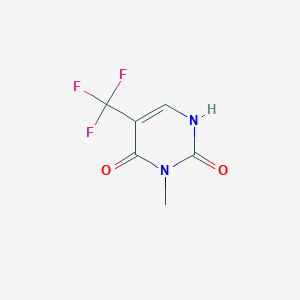
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
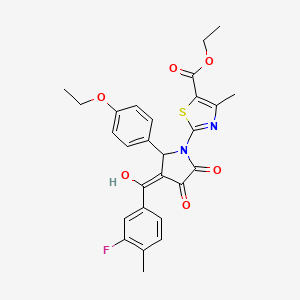
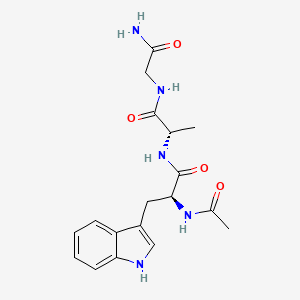
![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)

![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)

